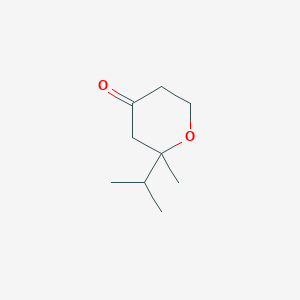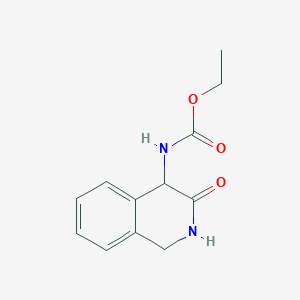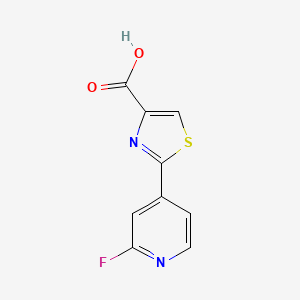
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a fluoropyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoropyridine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The fluoropyridine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid can be compared with other similar compounds, such as:
2-(4-Pyridyl)thiazole-4-carboxylic Acid: This compound lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: This derivative has a different substituent on the thiazole ring, leading to variations in its biological properties.
2-(2-Chloro-4-(trifluoromethyl)thiazole-5-yl)-2-(2-phenylthiazole-4-yl)-acrylonitrile: This compound features additional substituents that can significantly alter its chemical and biological behavior.
The uniqueness of this compound lies in its combination of a fluoropyridine and thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5FN2O2S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
NSMTYLATKHYZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
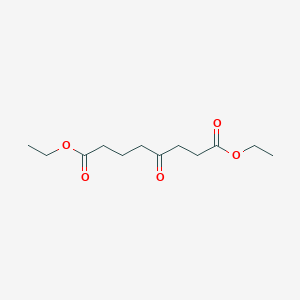
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)

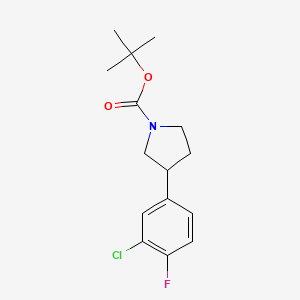
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
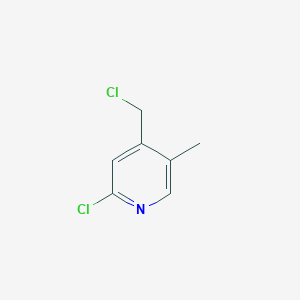

![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
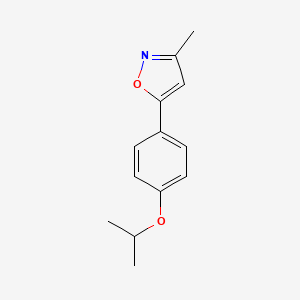
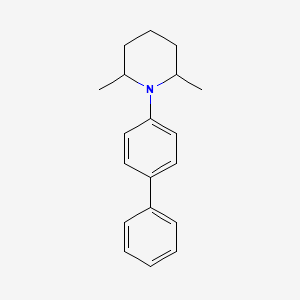
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
